{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
CAS No.: 1176721-33-7
Cat. No.: VC2790920
Molecular Formula: C10H8ClN3O2S
Molecular Weight: 269.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1176721-33-7 |
|---|---|
| Molecular Formula | C10H8ClN3O2S |
| Molecular Weight | 269.71 g/mol |
| IUPAC Name | 2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C10H8ClN3O2S/c11-6-1-2-8(12-4-6)14-10-13-7(5-17-10)3-9(15)16/h1-2,4-5H,3H2,(H,15,16)(H,12,13,14) |
| Standard InChI Key | WIOGHRQAKIRMAP-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1Cl)NC2=NC(=CS2)CC(=O)O |
| Canonical SMILES | C1=CC(=NC=C1Cl)NC2=NC(=CS2)CC(=O)O |
Introduction
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that combines elements of pyridine and thiazole rings, making it a heterocyclic compound. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that can interact with biological targets.
Chemical Formula and Molecular Weight
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Chemical Formula: CHClNOS
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Molecular Weight: 269.71 g/mol
Hazard Information
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Signal Word: Warning
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Hazard Statements: H302, H315, H319, H335
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Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Synthesis and Preparation
The synthesis of {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. These steps may include the formation of the thiazole ring through cyclization reactions and the introduction of the chloropyridinyl group via nucleophilic substitution reactions.
Applications and Research Findings
This compound is part of a broader class of heterocyclic compounds that have shown potential in medicinal chemistry, particularly in targeting specific proteins involved in various diseases. The structural components suggest its involvement in interactions with biological targets, which could be beneficial in therapeutic areas such as cancer therapy.
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